molecular formula C2H2Cl3F B1329495 1,1,2-Trichloro-2-fluoroethane CAS No. 359-28-4

1,1,2-Trichloro-2-fluoroethane

Cat. No.: B1329495
CAS No.: 359-28-4
M. Wt: 151.39 g/mol
InChI Key: ORMSTDJYMPIZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trichloro-2-fluoroethane is a halogenated hydrocarbon with the molecular formula C2H2Cl3F. This compound is known for its use as a solvent and in various industrial applications. It is a colorless liquid with a characteristic odor and is relatively stable under normal conditions.

Preparation Methods

1,1,2-Trichloro-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of hexachloroethane with hydrofluoric acid. This reaction typically requires the presence of catalysts such as antimony, chromium, iron, or alumina at high temperatures . Another method involves the use of hydrofluoric acid on tetrachloroethylene . These methods are employed in industrial settings to produce the compound on a large scale.

Chemical Reactions Analysis

1,1,2-Trichloro-2-fluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent and conditions used.

    Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions, leading to the formation of various oxidized products.

Common reagents used in these reactions include zinc, hydrofluoric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,1,2-Trichloro-2-fluoroethane can be compared to other halogenated hydrocarbons such as:

These compounds share similar chemical properties but differ in their specific applications and environmental impacts.

Properties

IUPAC Name

1,1,2-trichloro-2-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl3F/c3-1(4)2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMSTDJYMPIZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861897
Record name 1,1,2-Trichloro-2-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-28-4
Record name 1,1,2-Trichloro-2-fluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC-131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2-Trichloro-2-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HCFC-131
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0FB1H5N3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichloro-2-fluoroethane
Reactant of Route 2
1,1,2-Trichloro-2-fluoroethane
Reactant of Route 3
1,1,2-Trichloro-2-fluoroethane
Reactant of Route 4
1,1,2-Trichloro-2-fluoroethane
Reactant of Route 5
1,1,2-Trichloro-2-fluoroethane
Customer
Q & A

Q1: What is the significance of studying rotational isomers in compounds like 1,1,2-Trichloro-2-fluoroethane?

A1: Studying rotational isomers, or conformers, is crucial because these different spatial arrangements of the same molecule can significantly impact its chemical and physical properties. [] For instance, the energy barriers between different conformations can influence a molecule's reactivity and biological activity. Understanding these conformational equilibria provides valuable insights into the molecule's behavior in various chemical reactions and biological systems.

Q2: How does NMR spectroscopy help in determining the energy barriers between different rotational isomers of halogenated ethanes like this compound?

A2: NMR spectroscopy is a powerful tool for analyzing the dynamic behavior of molecules in solution. [] By analyzing the shape, width, and splitting patterns of NMR signals at different temperatures, researchers can determine the rate of interconversion between different rotational isomers. This data allows them to calculate the energy barriers separating these conformations. Higher barriers indicate slower interconversion rates, while lower barriers suggest faster transitions between different conformers.

Q3: What did the researchers discover about the relationship between the number of halogen atoms (excluding fluorine) and the rotational barriers in halogenated ethanes?

A3: The research on halogenated ethanes revealed a trend between the number of halogen substituents and the energy barriers for rotation. [] Ethanes with five halogens (other than fluorine) exhibited higher barriers ranging from 13.2 to 14.8 kcal/mol. In contrast, ethanes with four halogens (excluding fluorine) showed lower barriers ranging from 9.0 to 10.2 kcal/mol. This suggests that a greater number of bulky halogen substituents lead to higher steric hindrance, increasing the energy required for rotation around the carbon-carbon bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.